Cas no 1807078-62-1 (3-(Bromomethyl)-2-chloro-6-(difluoromethyl)pyridine-5-carboxylic acid)

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)pyridine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)pyridine-5-carboxylic acid

-

- インチ: 1S/C8H5BrClF2NO2/c9-2-3-1-4(8(14)15)5(7(11)12)13-6(3)10/h1,7H,2H2,(H,14,15)

- InChIKey: SXSKVNCBHOUKAZ-UHFFFAOYSA-N

- ほほえんだ: BrCC1=C(N=C(C(F)F)C(C(=O)O)=C1)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 245

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 50.2

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)pyridine-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029048455-1g |

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)pyridine-5-carboxylic acid |

1807078-62-1 | 97% | 1g |

$3,039.60 | 2022-03-31 | |

| Alichem | A029048455-250mg |

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)pyridine-5-carboxylic acid |

1807078-62-1 | 97% | 250mg |

$998.40 | 2022-03-31 | |

| Alichem | A029048455-500mg |

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)pyridine-5-carboxylic acid |

1807078-62-1 | 97% | 500mg |

$1,695.20 | 2022-03-31 |

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)pyridine-5-carboxylic acid 関連文献

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)pyridine-5-carboxylic acidに関する追加情報

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)pyridine-5-carboxylic acid (CAS No. 1807078-62-1)

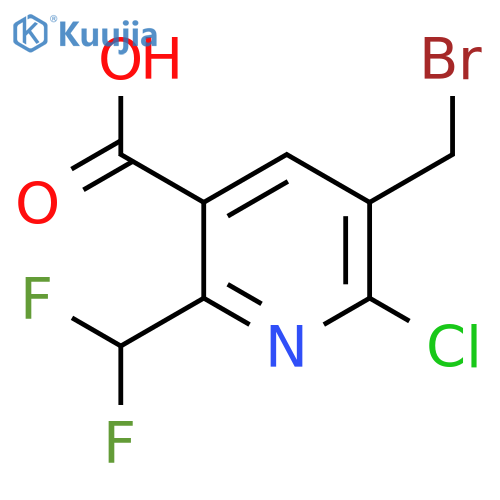

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)pyridine-5-carboxylic acid is a highly specialized organic compound with the CAS registry number 1807078-62-1. This compound belongs to the class of pyridine derivatives, which are widely studied in medicinal chemistry and materials science due to their unique electronic properties and structural versatility. The molecule features a pyridine ring with multiple substituents, including a bromomethyl group at position 3, a chlorine atom at position 2, a difluoromethyl group at position 6, and a carboxylic acid group at position 5. These substituents contribute to its distinct chemical reactivity and biological activity.

The synthesis of 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)pyridine-5-carboxylic acid involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Recent advancements in asymmetric synthesis and catalytic methods have enabled more efficient routes for constructing such complex molecules. For instance, researchers have employed transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to assemble the pyridine ring with desired substituents. These methods not only enhance the scalability of the synthesis but also reduce environmental impact by minimizing waste generation.

The structural complexity of this compound makes it an attractive candidate for various applications in drug discovery and material science. In medicinal chemistry, 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)pyridine-5-carboxylic acid has shown potential as a lead compound for developing novel therapeutics targeting specific biological pathways. For example, its bromomethyl group can serve as a reactive site for bioconjugation, enabling the creation of bioactive molecules with tailored functions. Additionally, the presence of halogen atoms (bromine and chlorine) and fluorinated groups enhances its lipophilicity and bioavailability, which are critical properties for drug candidates.

Recent studies have also explored the use of this compound in advanced materials, particularly in the development of organic semiconductors. The pyridine ring's aromaticity and electron-withdrawing substituents contribute to its electronic properties, making it suitable for applications in optoelectronics and photovoltaics. Researchers have reported that incorporating this compound into polymer blends can improve charge transport characteristics, paving the way for next-generation electronic devices.

In terms of environmental impact, 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)pyridine-5-carboxylic acid has been subjected to rigorous toxicity testing to ensure its safe handling and application. Regulatory agencies have established guidelines for its use in research settings, emphasizing proper disposal practices to minimize ecological risks.

Furthermore, computational chemistry has played a pivotal role in understanding the molecular behavior of this compound. Density functional theory (DFT) calculations have provided insights into its electronic structure, reactivity patterns, and interaction with biological targets. These computational studies complement experimental findings and accelerate the discovery process by predicting optimal conditions for synthesis and application.

In conclusion, 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)pyridine-5-carboxylic acid is a versatile compound with significant potential across multiple scientific domains. Its unique structure, coupled with advancements in synthetic methodologies and computational tools, positions it as a valuable asset in both academic research and industrial applications.

1807078-62-1 (3-(Bromomethyl)-2-chloro-6-(difluoromethyl)pyridine-5-carboxylic acid) 関連製品

- 6909-93-9(4-Methyl-pyridine-2,5-diamine)

- 2639462-65-8(tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate)

- 1187423-61-5(2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde)

- 1550605-05-4((2-methylpyrimidin-4-yl)methanesulfonamide)

- 2171960-07-7(2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidomethyl}butanoic acid)

- 1429422-30-9(2-chloroquinazoline-7-carboxylic acid)

- 75444-80-3(2-(1-benzothiophen-2-yl)acetonitrile)

- 100330-50-5(Methyl 3-oxohept-6-ynoate)

- 2227813-15-0(3-(1R)-3-amino-1-hydroxypropylbenzonitrile)

- 877651-94-0(6-({5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate)